![molecular formula C14H13NO4S B2509898 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid CAS No. 138964-56-4](/img/structure/B2509898.png)

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

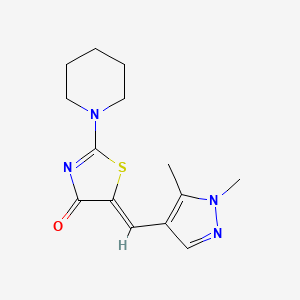

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid is a small molecule that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The chemical formula of this compound is C14H13NO4S .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid consists of a benzene ring substituted with a methyl group, an amino group bonded to a phenylsulfonyl group, and a carboxylic acid group . The average molecular weight is 291.322 .Wissenschaftliche Forschungsanwendungen

Discovery and Optimization in EP1 Receptor Antagonists

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid derivatives have been instrumental in the discovery of new EP1 receptor selective antagonists. Research has shown that modifying the phenyl-sulfonyl moiety to heteroarylsulfonyl moieties results in compounds with optimized antagonist activity. These compounds have demonstrated potential in vivo antagonist activity, contributing significantly to the development of selective drugs for EP1 receptor-related therapies (Naganawa et al., 2006).

Electrochemical Behavior and Kinetics

The electrochemical reduction of compounds similar to 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid has been studied, revealing insights into the electrochemical behavior of these compounds. The research highlights the influence of sulfo substituents relative to azo bridges and the pH of the solution on the electrochemical properties. This knowledge is critical in understanding the reduction processes and potential applications in electrochemical sensors or devices (Mandić et al., 2004).

Molecular-Electronic Structure and Kinetic Investigation

The synthesis and characterization of structural isomers of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid and their derivatives provide insights into their molecular-electronic structures. These sterically hindered molecules have been structurally characterized, and their electronic structures have been calculated. This information is vital for understanding the reactivity and potential applications of these molecules in various chemical processes (Rublova et al., 2017).

Plant Stress Tolerance Induction

Research into benzoic acid derivatives, including 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid, has shown their role in inducing multiple stress tolerances in plants. These molecules are effective in inducing tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. Such findings are significant for developing agricultural strategies to enhance plant resilience against environmental stresses (Senaratna et al., 2004).

Exploration in Chemical Synthesis

The compound has also been explored in the context of chemical synthesis. For instance, its involvement in the synthesis of complex molecules such as sulfonamide derivatives, showcasing its utility in developing compounds with potential therapeutic applications (Naganawa et al., 2006).

Eigenschaften

IUPAC Name |

2-(benzenesulfonamido)-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-7-8-13(12(9-10)14(16)17)15-20(18,19)11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQLTRSIZRSFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)